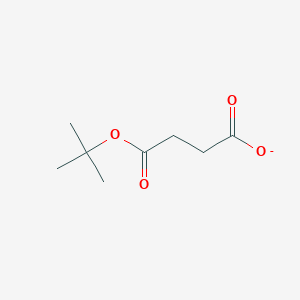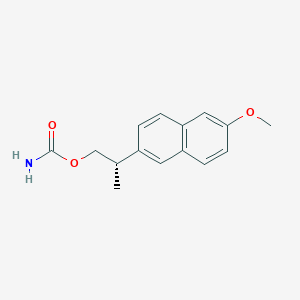
4-(4-methoxyphenyl)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
4-(4-methoxyphenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-methoxyphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be used, depending on the specific reaction conditions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxyphenyl)-4-oxobut-2-enoic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a chemical chaperone, ameliorating unfolded proteins and suppressing their aggregation, which results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . Additionally, it exhibits inhibitory activity against histone deacetylases (HDACs), which play a role in gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetic acid: This compound shares the methoxyphenyl structure but differs in its acetic acid moiety.
4-Methoxyphenylboronic acid: This compound contains a boronic acid group instead of the butenoic acid structure.
Uniqueness
4-(4-methoxyphenyl)-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C11H10O4 |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-7H,1H3,(H,13,14) |
InChI-Schlüssel |
WORYXBDHTBWLLL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














